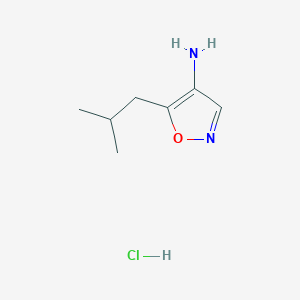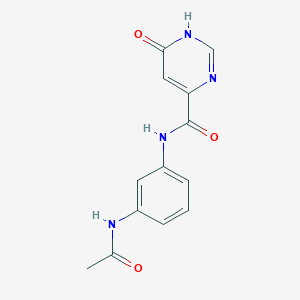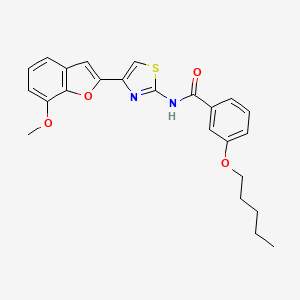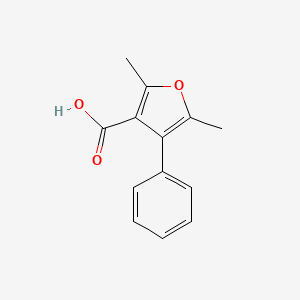
5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methyl-4-(1-methylethyl)-1,2-oxazole hydrochloride and has a molecular formula of C7H14ClNOS.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
A study demonstrates an efficient electrochemical synthesis technique that involves the formation of C-N bonds from acetylenic amines and CO2, leading to the creation of 5-methylene-1,3-oxazolidin-2-ones. This method highlights the potential for synthesizing oxazolidinone derivatives, potentially including those similar to the structure of interest, under mild conditions without the use of harmful chemicals (Feroci et al., 2005).
Antimicrobial and Anticancer Applications
Research into 1,2,4-triazole derivatives, a structurally related class of compounds, showcases their significant antimicrobial activities. This includes novel synthesis approaches that might be applicable for generating derivatives of "5-(2-Methylpropyl)-1,2-oxazol-4-amine;hydrochloride" with potential antimicrobial properties (Bektaş et al., 2007). Additionally, the synthesis and evaluation of 1,2,4-triazolin-3-one derivatives have been explored for their in vitro anticancer activities, indicating a potential area for the application of "this compound" in cancer research (Kattimani et al., 2013).
Halogen Bonding in Medicinal Chemistry
A study on the halogen bonding interactions of a ligand with the pyruvate dehydrogenase complex offers insights into drug design and interaction mechanisms. This research could inform the design of drugs involving "this compound" and its potential interactions with biological targets (He et al., 2020).
Ionic Liquids in Synthesis
The use of ionic liquids for the synthesis of 5-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, amines, and carbon dioxide highlights a clean method that could be adapted for synthesizing "this compound" derivatives under environmentally benign conditions (Gu et al., 2005).
Eigenschaften
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)3-7-6(8)4-9-10-7;/h4-5H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTSZYFIBKKXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)

![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2893444.png)
![methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2893445.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893447.png)


![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)



![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)
